molecular formula C31H34N6 B12728243 [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile CAS No. 76897-80-8

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile

Cat. No.: B12728243
CAS No.: 76897-80-8
M. Wt: 490.6 g/mol
InChI Key: ULWSOHSPXPGMRN-UHFFFAOYSA-N
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Description

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile is a complex organic compound with the molecular formula C31H34N6 It is known for its unique structure, which includes multiple cyano groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting intermediate is then reacted with malononitrile to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce halogenated derivatives .

Scientific Research Applications

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(2,2-Dicyanovinyl)phenyl]ethynyl}nicotinic acid: Shares the dicyanovinyl group but differs in the overall structure and functional groups.

    2-{3-[3-(2,2-Dicyanovinyl)-2,4,6-trimethylbenzyl]-2,4,6-trimethylbenzylidene}malononitrile: Similar in having multiple cyano groups and aromatic rings.

Uniqueness

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

76897-80-8

Molecular Formula

C31H34N6

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C31H34N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(22-34)23-35)15-9-7-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(20-32)21-33/h10-13,16-19H,5-9,14-15H2,1-4H3

InChI Key

ULWSOHSPXPGMRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCN(C)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

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